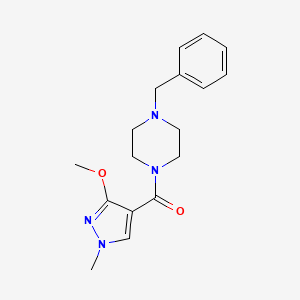

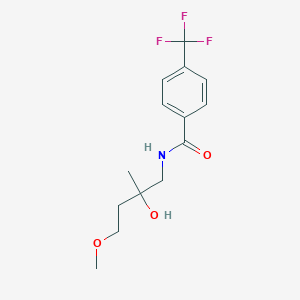

![molecular formula C14H11N5 B2551863 (2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 914636-48-9](/img/structure/B2551863.png)

(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile” is a chemical compound with the CAS No. 914636-48-9 . It has a molecular weight of 249.28 and a molecular formula of C14H11N5 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.28 and a molecular formula of C14H11N5 . Other specific physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis of Novel 3-Heteroarylindoles

The compound has been utilized as a reagent in the synthesis of novel 3-heteroarylindoles. Researchers have reported its application in the preparation of meridianin D analogs and non-natural analogs. The reaction involves cyclization with α-heteroarylamines, leading to the formation of condensed indolylpyrimidines—a new class of meridianine natural product analogs .

Bioactive Molecules from Marine Sources

Interest in marine-derived bioactive molecules has grown significantly. This compound contributes to this field by serving as a building block for the synthesis of indole alkaloids. These alkaloids exhibit diverse biological activities, including anti-inflammatory, anticonvulsant, cardiovascular, and antibacterial properties .

Functionalized Heterocyclic Compounds

Enaminones, such as this compound, play a crucial role as synthetic intermediates. They serve as starting materials for the preparation of N-1 or N-2 substituted pyrazoles. The cyclization of enaminonitrile 2 with 1,2-bisnucleophiles results in these functionalized heterocyclic compounds .

Greener Synthesis of Benzimidazole-Substituted Indoles

Researchers have employed a greener strategy using ZnO nanoparticles as a reusable catalyst. This approach led to the synthesis of novel benzimidazole-substituted indoles, expanding the compound’s applications .

Fischer Indole Synthesis

The compound has been involved in the Fischer indole synthesis, yielding tricyclic indoles. For instance, refluxing the compound with phenylhydrazine hydrochloride in methanesulfonic acid (MsOH) produced the corresponding tricyclic indole in good yield .

Azepinoindole Formation

Through a series of steps, indole (−)-108 can be transformed into azepinoindole 109, further demonstrating the compound’s versatility .

Propiedades

IUPAC Name |

(Z)-2-amino-3-[(1-methylindol-3-yl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5/c1-19-9-10(11-4-2-3-5-14(11)19)8-18-13(7-16)12(17)6-15/h2-5,8-9H,17H2,1H3/b13-12-,18-8? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZZCPQKEGMRLI-FBUWTYIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)

![2-(4-fluorophenyl)-4-methyl-7-(3-methylbenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2551786.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)

![N-butyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2551796.png)

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)